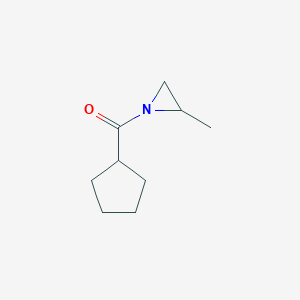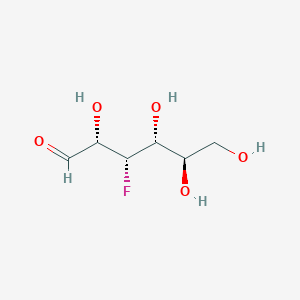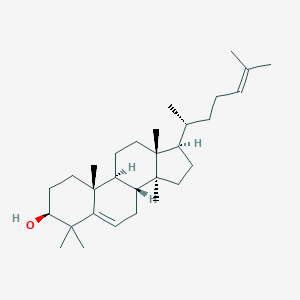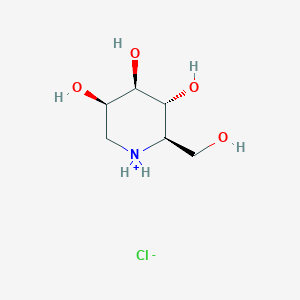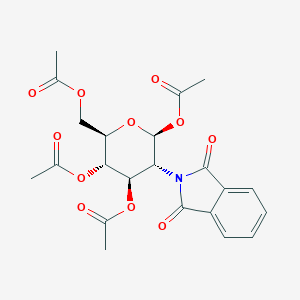
4-Chloro-L-phénylalanine Chlorhydrate
Vue d'ensemble
Description
4-Chloro-L-phenylalanine hydrochloride, also known as 4-CPA, is a synthetic amino acid commonly used in scientific research. It is a white crystalline solid and is soluble in water. 4-CPA is a chiral compound, meaning that it has two distinct forms, the R- and S-enantiomers, which can have different biological effects. 4-CPA has been studied extensively in the laboratory and has a variety of applications in scientific research, including its use as a research tool to investigate enzyme activities, as a substrate for enzyme reactions, and as a drug molecule.
Applications De Recherche Scientifique
Synthèse organique
La 4-chloro-L-phénylalanine est une matière première et un intermédiaire importants utilisés en synthèse organique . Elle peut être utilisée pour synthétiser une variété de molécules organiques complexes, contribuant au développement de nouveaux matériaux et de médicaments .
Produits pharmaceutiques
Ce composé joue un rôle important dans l'industrie pharmaceutique . Elle est utilisée comme intermédiaire dans la production de divers médicaments, contribuant aux progrès des soins de santé .
Produits agrochimiques
La 4-chloro-L-phénylalanine est également utilisée dans la production de produits agrochimiques . Ces produits chimiques sont essentiels pour protéger les cultures des ravageurs et des maladies, améliorant ainsi la productivité agricole .
Inhibition de la synthèse de la sérotonine
La 4-chloro-L-phénylalanine (L-PCPA) a été utilisée pour bloquer la synthèse de la sérotonine en inhibant la tryptophane hydroxylase (TPH) . Cette application est particulièrement utile dans la recherche sur les troubles de l'humeur et autres affections associées aux taux de sérotonine .
Études comportementales et électrographiques
Le composé a été utilisé pour étudier ses effets comportementaux et électrographiques sur les babouins cynocéphales épileptiques (Papio papio) . Cette recherche peut fournir des informations précieuses sur le traitement de l'épilepsie et d'autres troubles neurologiques
Mécanisme D'action
Target of Action
The primary targets of 4-Chloro-L-phenylalanine Hydrochloride, also known as 4-Chloro-L-phenylalanine HCl or L-PCPA, are the two isoforms of tryptophan hydroxylase (TPH1 and TPH2) . Tryptophan hydroxylase is a rate-limiting enzyme in the biosynthesis of serotonin .
Mode of Action
4-Chloro-L-phenylalanine HCl acts as a non-specific antagonist of both isoforms of tryptophan hydroxylase . By inhibiting these enzymes, it prevents the conversion of tryptophan to 5-hydroxytryptamine (5-HT), also known as serotonin .
Biochemical Pathways
The compound primarily affects the serotonin biosynthesis pathway . By inhibiting tryptophan hydroxylase, it prevents the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), the precursor of serotonin . This results in a decrease in serotonin levels .
Result of Action
The primary result of the action of 4-Chloro-L-phenylalanine HCl is a decrease in serotonin levels . This can have various effects depending on the specific physiological context. For example, it has been used to induce insomnia in rat models , and to study its behavioral and electrographic effects on epileptic senegalese baboon .
Safety and Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Analyse Biochimique
Biochemical Properties
4-Chloro-L-phenylalanine Hydrochloride acts as a non-specific antagonist of both isoforms of tryptophan hydroxylase (TPH1 and TPH2) . Tryptophan hydroxylase is a rate-limiting enzyme in the synthesis of serotonin . By inhibiting this enzyme, 4-Chloro-L-phenylalanine Hydrochloride can reduce the levels of serotonin in the brain .
Cellular Effects
The effects of 4-Chloro-L-phenylalanine Hydrochloride on cells are primarily related to its impact on serotonin synthesis. Serotonin is a key neurotransmitter that influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting serotonin synthesis, 4-Chloro-L-phenylalanine Hydrochloride can potentially influence these processes.
Molecular Mechanism
The molecular mechanism of 4-Chloro-L-phenylalanine Hydrochloride involves its interaction with the enzyme tryptophan hydroxylase. It acts as a non-specific antagonist of both isoforms of this enzyme, TPH1 and TPH2 . This interaction inhibits the conversion of tryptophan to 5-hydroxytryptophan, a critical step in the synthesis of serotonin .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under standard storage conditions .
Dosage Effects in Animal Models
It has been used to induce serotonin depletion in rats .
Metabolic Pathways
4-Chloro-L-phenylalanine Hydrochloride is involved in the metabolic pathway of serotonin synthesis. It interacts with the enzyme tryptophan hydroxylase, inhibiting the conversion of tryptophan to 5-hydroxytryptophan .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOCEDBJFKVRHU-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505591 | |
| Record name | 4-Chloro-L-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123053-23-6 | |
| Record name | L-Phenylalanine, 4-chloro-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123053-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenclonine hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123053236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-L-phenylalanine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENCLONINE HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2826ONK11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




